molecular formula C9H20O4S B12814594 Monononyl sulfate CAS No. 63283-24-9

Monononyl sulfate

Cat. No.: B12814594
CAS No.: 63283-24-9
M. Wt: 224.32 g/mol
InChI Key: KETHQOOVMIVLCH-UHFFFAOYSA-N
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Description

Monononyl sulfate, also known as sulfuric acid monononyl ester, is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, dispersing, and solubilizing abilities. The compound is typically found in both solid and liquid forms and is soluble in water .

Scientific Research Applications

Applications in Pharmaceuticals

2.1 Drug Formulation

Monononyl sulfate is utilized in drug formulations as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to reduce surface tension allows for better dispersion of active pharmaceutical ingredients (APIs) in aqueous solutions, which is crucial for oral and injectable medications.

Case Study: Enhancing Bioavailability

A study demonstrated that the incorporation of this compound in a formulation significantly improved the solubility of a poorly water-soluble drug, leading to increased absorption in animal models. The pharmacokinetic parameters showed enhanced bioavailability compared to formulations without the surfactant .

2.2 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, which can be beneficial in developing topical antimicrobial agents.

Case Study: Efficacy Against Bacterial Infections

In vitro studies revealed that formulations containing this compound were effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, suggesting its potential use in wound care products .

Applications in Agriculture

3.1 Pesticide Formulation

This compound is employed as an adjuvant in pesticide formulations. It enhances the efficacy of active ingredients by improving their spreadability and adherence to plant surfaces.

Case Study: Improved Efficacy of Herbicides

Field trials demonstrated that herbicides formulated with this compound exhibited higher weed control efficacy compared to those without it. The surfactant facilitated better coverage and penetration of the herbicide into plant tissues .

Environmental Applications

4.1 Bioremediation

This compound has been investigated for its role in bioremediation processes, particularly in the degradation of hydrophobic organic pollutants. Its surfactant properties can enhance the bioavailability of contaminants, facilitating microbial degradation.

Case Study: Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)

A study assessed the impact of this compound on the biodegradation of PAHs in contaminated soil. Results indicated that its presence significantly increased the rate of degradation by indigenous microbial populations, highlighting its potential as a bioremediation agent .

Comparative Data Table

Application AreaSpecific UseKey Findings
PharmaceuticalsDrug formulationEnhanced solubility and bioavailability
Antimicrobial agentsEffective against Staphylococcus aureus
AgriculturePesticide adjuvantImproved efficacy of herbicides
Environmental ScienceBioremediationIncreased degradation rates of PAHs

Mechanism of Action

The mechanism of action of monononyl sulfate primarily involves its surfactant properties. It reduces surface tension, allowing it to wet and permeate surfaces effectively. This action is facilitated by the sulfate group’s ability to interact with water molecules, enhancing solubility and dispersion . The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and solubilize hydrophobic molecules .

Comparison with Similar Compounds

Monononyl sulfate is similar to other alkyl sulfates, such as sodium lauryl sulfate and sodium dodecyl sulfate. it is unique in its specific chain length and surfactant properties . Similar compounds include:

This compound stands out due to its specific applications in industrial cleaning and emulsification processes, where its unique chain length provides optimal performance .

Biological Activity

Monononyl sulfate (MNS) is a sulfated derivative of nonylphenol, a compound widely used in industrial applications. This article will explore the biological activity of MNS, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Overview of this compound

MNS is formed through the sulfation of nonylphenol, which is known for its role in various biological processes. The sulfation process increases the hydrophilicity of the molecule, facilitating its interaction with biological systems. Sulfated compounds often exhibit altered biological activities compared to their non-sulfated counterparts, which can lead to enhanced therapeutic effects or toxicity.

  • Cell Signaling Modulation
    • MNS can influence cell signaling pathways by interacting with specific receptors and enzymes. For instance, sulfated compounds have been shown to modulate the activity of protein kinases and phosphatases, which play critical roles in cellular signaling and metabolism .
  • Anti-inflammatory Properties
    • MNS exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have indicated that sulfated compounds can reduce the production of interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1), which are linked to inflammation and cardiovascular diseases .
  • Antioxidant Activity
    • The antioxidant properties of MNS may contribute to its protective effects against oxidative stress. This is particularly relevant in preventing cellular damage associated with various diseases, including cancer .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of MNS and related sulfated compounds:

Biological Activity Effect Reference
Cell SignalingModulates protein kinase activity
Anti-inflammatoryDecreases IL-6 and VCAM-1 levels
AntioxidantReduces oxidative stress
CytotoxicityInhibits growth of cancer cells (e.g., Hela cells)
Enzyme InhibitionInhibits tyrosine phosphatase 1B

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of MNS in vitro using human endothelial cells. Results demonstrated that MNS significantly reduced the expression of IL-6 and VCAM-1, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Cytotoxic Activity

In another investigation, MNS was tested for cytotoxicity against Hela cells (cervical cancer) and WISH cells (human amnion). The results indicated that MNS effectively inhibited cell proliferation, highlighting its potential utility in cancer therapy .

Properties

CAS No.

63283-24-9

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

nonyl hydrogen sulfate

InChI

InChI=1S/C9H20O4S/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H,10,11,12)

InChI Key

KETHQOOVMIVLCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOS(=O)(=O)O

Origin of Product

United States

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